Angiogenin (108-123)

Catalog No.
S8341238
CAS No.
M.F
C83H132N26O24
M. Wt
1878.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Angiogenin (108-123)

Product Name

Angiogenin (108-123)

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C83H132N26O24

Molecular Weight

1878.1 g/mol

InChI

InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1

InChI Key

SLPUTWRGWJPLQC-OHUKJTBKSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N

Angiogenin (108-123) is a 16-amino-acid synthetic peptide (sequence: ENGLPVHLDQSIFRRP) derived from the carboxy-terminal region of human angiogenin (ANG). In procurement and assay design contexts, it is primarily sourced as a targeted, competitive inhibitor of the full-length angiogenin protein. Unlike the parent 14-kDa protein—which is a potent inducer of neovascularization and possesses distinct ribonucleolytic activity—this specific C-terminal fragment binds to the active site region without triggering the pro-angiogenic cascade [1]. It is highly valued in biochemical assays, structural biology, and oncology research workflows for its ability to selectively suppress ANG-mediated tRNA degradation and inhibit endothelial cell proliferation, offering a stable, cost-effective, and highly processable alternative to complex monoclonal antibodies or full-length protein knockdowns.

Substituting Angiogenin (108-123) with other angiogenin fragments—such as N-terminal peptides (e.g., Ang 1-21) or shorter C-terminal truncations (e.g., Ang 108-121)—fundamentally compromises experimental integrity and inhibitor efficacy. N-terminal fragments fail to exert any competitive inhibitory effects on the parent protein's enzymatic or biological activities [1]. Furthermore, while shorter sequences like Ang(108-121) only transiently abolish ANG-induced inhibition of cell-free protein synthesis, the exact 108-123 sequence provides stable, concentration-dependent inhibition of tRNA degradation. Procurement of the precise 16-mer is therefore non-negotiable for assays requiring sustained, quantifiable suppression of angiogenin's ribonucleolytic and angiogenic functions.

Concentration-Dependent Inhibition of Ribonucleolytic Activity

Angiogenin (108-123) functions as a direct competitive inhibitor of the parent protein's ribonucleolytic activity. When evaluated using transfer RNA (tRNA) as a substrate, the 108-123 peptide demonstrates an apparent inhibition constant (Ki) of 278 µM. In stark contrast, N-terminal angiogenin peptides fail to exhibit any measurable inhibitory effect on tRNA degradation [1]. This specific C-terminal sequence is therefore uniquely suited for assays requiring targeted suppression of angiogenin's enzymatic function.

Evidence DimensionInhibition constant (Ki) against ANG RNase activity
Target Compound DataKi = 278 µM
Comparator Or BaselineN-terminal angiogenin peptides (No inhibitory effect)
Quantified DifferenceAbsolute difference in inhibitory capacity (278 µM vs. inactive)
ConditionstRNA substrate degradation assay

Procurement of this specific C-terminal fragment is critical for researchers needing a validated, small-molecule competitive inhibitor of angiogenin, as N-terminal analogs are completely inactive.

Suppression of In Vivo Neovascularization

While full-length human angiogenin is a potent driver of blood vessel formation, the Angiogenin (108-123) fragment acts as a potent antagonist in biological systems. In the standard chick chorioallantoic membrane (CAM) assay, the application of Angiogenin (108-123) significantly decreases the neovascularization normally elicited by the full-length protein [1]. Shorter fragments, such as Ang(108-121), only provide transient effects in cell-free systems, making the full 108-123 sequence the required standard for sustained anti-angiogenic efficacy.

Evidence DimensionAnti-angiogenic efficacy
Target Compound DataSignificant, sustained decrease in elicited neovascularization
Comparator Or BaselineFull-length Angiogenin (Potent induction of neovascularization) / Ang(108-121) (Transient effects only)
Quantified DifferenceSustained functional antagonism vs. baseline induction
ConditionsChick chorioallantoic membrane (CAM) assay

Buyers developing anti-cancer therapeutics or studying tumor microenvironments must select the 108-123 sequence to reliably block angiogenin-induced blood vessel formation in vivo.

Structural Scaffold for Hybrid Enzyme Formation

Angiogenin (108-123) is highly processable in protein engineering workflows, specifically in the formation of noncovalent hybrid enzymes. It binds to the inactive bovine RNase A fragment, RNase(1-118), with a dissociation constant (Kd) of 25 µM, successfully restoring catalytic activity toward conventional RNase substrates. This establishes a critical baseline for structural modification; for instance, substituting Leu-115 with phenylalanine in this sequence increases the restored catalytic activity up to 100-fold [1].

Evidence DimensionDissociation constant (Kd) and restored catalytic activity
Target Compound DataKd = 25 µM (baseline activity restored)
Comparator Or BaselineLeu-115-Phe substituted analog (Up to 100-fold higher activity)
Quantified Difference100-fold tunable activity range based on the 108-123 native scaffold
ConditionsNoncovalent complex formation with RNase(1-118)

This provides structural biologists with a precise, quantifiable binding baseline (Kd = 25 µM) when procuring the native peptide as a scaffold for engineering high-affinity ribonuclease hybrids.

Development of Anti-Angiogenic Cancer Therapeutics

Because Angiogenin (108-123) reliably decreases neovascularization in CAM assays and competitively inhibits the parent protein's RNase activity (Ki = 278 µM), it is the preferred starting material for designing peptide-based anti-angiogenic drugs targeting tumor vascularization [1].

Competitive Inhibition Assays in Endothelial Cell Cultures

For laboratories studying the angiogenin signaling cascade, procuring the exact 108-123 sequence is strictly required to establish a stable, concentration-dependent blockade of tRNA degradation, ensuring that N-terminal or truncated off-target effects do not confound the assay [1].

Protein Engineering and Hybrid Enzyme Construction

The peptide's established ability to form noncovalent complexes with RNase(1-118) (Kd = 25 µM) makes it an ideal, processable scaffold for structural biologists aiming to engineer novel ribonuclease hybrids or study the specific catalytic contributions of the His-114 residue [2].

XLogP3

-7.1

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

27

Exact Mass

1876.9907792 g/mol

Monoisotopic Mass

1876.9907792 g/mol

Heavy Atom Count

133

Dates

Last modified: 04-14-2024

Explore Compound Types